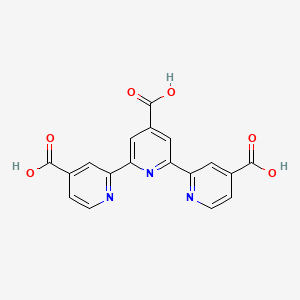

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid

Description

Historical Context and Discovery

The discovery of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is rooted in the broader history of terpyridine chemistry. Terpyridines were first isolated in the 1930s by Morgan and Burstall, who synthesized the parent 2,2′:6′,2″-terpyridine through high-temperature reactions of pyridine with anhydrous FeCl₃. However, the introduction of carboxyl groups to the terpyridine scaffold emerged later, driven by demands for enhanced solubility and metal-binding capabilities in coordination chemistry.

This compound’s synthesis leverages the Kröhnke pyridine synthesis , a method developed in the 1960s that enables the assembly of functionalized pyridines via condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. The tricarboxylated derivative became prominent in the 1990s as researchers sought ligands with improved chelating properties for transition metals. Its first documented use in coordination polymers dates to the early 2000s, where it facilitated the construction of metal-organic frameworks (MOFs) with tunable photophysical properties.

Nomenclature and Synonyms

The compound is systematically named This compound , reflecting its three carboxyl groups at the 4-positions of the central and flanking pyridine rings. Key synonyms and identifiers include:

The structural formula (C₁₈H₁₁N₃O₆) and molecular weight (365.3 g/mol) are consistent across sources.

Position in Terpyridine Chemistry

As a tricarboxylated terpyridine , this compound occupies a niche within the broader terpyridine family, distinguished by its three carboxylic acid substituents. Compared to non-functionalized terpyridines (e.g., 2,2′:6′,2″-terpyridine), the carboxyl groups confer:

- Enhanced solubility in polar solvents (e.g., water, methanol).

- Stronger metal-binding affinity due to additional coordination sites from deprotonated carboxylates.

- Versatility in supramolecular architectures , enabling applications in MOFs and luminescent materials.

A comparative analysis with related terpyridines is provided below:

| Property | This compound | 2,2′:6′,2″-Terpyridine | 4′-(4-Carboxyphenyl)-Terpyridine |

|---|---|---|---|

| Solubility in Water | High | Low | Moderate |

| Melting Point | 280–282°C | 237–239°C | Not reported |

| Metal-Binding Sites | 6 (3 pyridinic N, 3 carboxylate O) | 3 pyridinic N | 5 (3 pyridinic N, 2 carboxylate O) |

| Applications | MOFs, Catalysis, Sensors | Catalysis, DNA intercalation | Luminescent materials |

Significance in Coordination Chemistry Research

The compound’s three carboxyl groups enable it to act as a hexadentate ligand , forming stable complexes with transition metals such as Zn(II), Co(II), Fe(II), and Mn(II). Key contributions to coordination chemistry include:

- MOF Construction : Serves as a linker in 3D frameworks with applications in gas storage and catalysis. For example, [Mn₃(4-cptpy)₆(H₂O)]·2H₂O exhibits a flower-like 2D structure with nanosized cavities.

- Luminescent Materials : Zinc complexes of this ligand emit violet luminescence (λmax ≈ 400 nm), attributed to ligand-centered π→π* transitions.

- Catalysis : Enhances redox activity in ruthenium and osmium complexes for solar energy conversion, as seen in [OsII(tcterpy)(CN)₃]4−.

Recent studies highlight its role in narcissistic self-sorting systems , where steric hindrance from carboxyl groups directs selective assembly of heteroleptic complexes. This property is critical for designing hierarchical nanostructures in materials science.

Propriétés

IUPAC Name |

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O6/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13/h1-8H,(H,22,23)(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXWAWVRPLVLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459647 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216018-58-5 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Oxidation of Methyl-Substituted Precursors

- Starting Material: 4,4'-dimethyl-2,2'-bipyridine or analogous methyl-substituted bipyridine derivatives.

- Oxidizing Agent: Potassium permanganate (KMnO4) in acidic aqueous media (nitric acid and water mixture).

- Conditions: Heating at 80°C with gradual addition of KMnO4 in batches to control reaction rate and avoid over-oxidation.

- Workup: After reaction completion (typically 6 hours), the mixture is cooled, filtered to remove insolubles, and acidified with concentrated hydrochloric acid to pH 1 to induce crystallization.

- Isolation: The product is filtered, washed with deionized water, and dried under vacuum.

- Yields: High yields (86-94%) are reported for similar bipyridine dicarboxylic acids under these conditions.

This method is effective for converting methyl groups on pyridine rings to carboxylic acids, which is essential for preparing the target compound with carboxyl groups at the 4-positions of the pyridinyl substituents.

Coupling and Esterification Approaches

- Intermediate Formation: Preparation of 2,6-dibromopyridine-4-carboxylic acid derivatives as key intermediates.

- Nucleophilic Substitution: Reaction with pyridin-2-yl nucleophiles or pyrazolyl analogs to form the bis-substituted pyridine core.

- Esterification: Conversion of carboxylic acids to esters using benzyl alcohol or other alcohols in the presence of coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and catalytic 4-(dimethylamino)pyridine (DMAP).

- Deprotection: Hydrolysis or demethylation (e.g., using boron tribromide) to yield free carboxylic acid groups.

This approach allows for modular synthesis and purification of intermediates before final deprotection to the acid form.

Alternative Synthetic Routes

- Triazole-Linked Pyridine Derivatives: Synthesis involving click chemistry to attach triazole rings to pyridine cores, followed by functionalization of side chains to introduce carboxylic acid groups.

- Activation of Aromatic Cores: Using reagents like thionyl chloride to convert carboxylic acids to acid chlorides, facilitating further coupling reactions.

- Data Table: Summary of Preparation Conditions and Yields

| Method | Starting Material | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxidation of methyl groups | 4,4'-dimethyl-2,2'-bipyridine | KMnO4, H2O/HNO3, 80°C, batch addition | 6 hours | 80°C | 86-94 | Acidification to pH 1 for crystallization |

| Esterification and coupling | 2,6-dibromopyridine-4-carboxylic acid | DCC, DMAP, benzyl alcohol, RT, 2 days | 48 hours | Room temp | 15-69 | Followed by demethylation or hydrolysis |

| Demethylation | Methoxy-substituted esters | Boron tribromide, reflux, 4 hours | 4 hours | Reflux | 69 | Produces dihydroxyphenyl derivatives |

| Triazole-linked synthesis | Pyridine derivatives with azide/alkyne | Click chemistry, various solvents | Variable | Variable | Not specified | For related pyridine-triazole compounds |

- The oxidation method using potassium permanganate is robust, scalable, and yields high purity products suitable for further applications.

- Esterification with DCC/DMAP allows for selective protection and modification of carboxylic acid groups, facilitating purification and structural diversification.

- Demethylation with boron tribromide is effective for converting methoxy groups to hydroxyls, which can be further oxidized or functionalized.

- Alternative synthetic routes involving triazole linkages expand the chemical space but may require more complex reaction conditions and purification steps.

- The choice of method depends on the availability of starting materials, desired purity, scale, and downstream application of the compound.

The preparation of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid can be effectively achieved through oxidation of methyl-substituted pyridine precursors using potassium permanganate under acidic conditions, combined with strategic esterification and deprotection steps. These methods provide high yields and purity, supported by detailed reaction conditions and workup procedures. Alternative synthetic strategies involving coupling reactions and click chemistry offer additional routes for structural analogs and functional derivatives.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid can undergo oxidation reactions, often facilitated by metal catalysts.

Reduction: This compound can also be reduced, typically using hydrogenation methods.

Substitution: Substitution reactions are common, especially in the presence of halogens or other reactive groups.

Common Reagents and Conditions:

Oxidation: Metal catalysts such as ruthenium or palladium are often used.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Halogenated reagents and bases are commonly used.

Major Products: The major products formed from these reactions include various substituted terpyridine derivatives, which can be further used in coordination chemistry and other applications .

Applications De Recherche Scientifique

Catalysis

One of the primary applications of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is as a catalyst in organic synthesis. Its ability to facilitate reactions while being recyclable makes it an attractive option for green chemistry.

Case Study: Synthesis of Pyrazolo[3,4-b]quinolinones

In a recent study, pyridine-2-carboxylic acid (a derivative) was utilized as a catalyst for the rapid synthesis of pyrazolo[3,4-b]quinolinones. The reaction yielded products in excellent yields (84–98%) within a short time frame (2–10 minutes). The catalyst demonstrated recyclability up to four cycles without significant loss in activity .

| Cycle | Yield (%) |

|---|---|

| 1st | 98 |

| 2nd | 95 |

| 3rd | 86 |

| 4th | 80 |

This efficiency highlights the potential of using similar compounds for sustainable synthetic processes.

Coordination Chemistry

The chelating properties of this compound allow it to form stable complexes with metal ions. This property is crucial in developing new materials for various applications.

Case Study: Metal Complex Formation

Research has indicated that derivatives of pyridine carboxylic acids can effectively bind with transition metals, forming coordination polymers that are useful in adsorption and separation technologies. These materials exhibit high stability and selectivity for specific metal ions, making them suitable for environmental remediation and recovery processes .

Materials Science

The compound is also explored in the synthesis of metal-organic frameworks (MOFs). MOFs are known for their high surface area and tunable porosity, making them ideal candidates for gas storage and separation applications.

Case Study: Synthesis of MOFs

The use of this compound as a ligand in the formation of MOFs has been documented. These frameworks show promise in applications such as carbon dioxide capture and hydrogen storage due to their structural integrity and chemical stability under varying conditions .

Mécanisme D'action

The mechanism by which [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid exerts its effects is primarily through its role as a ligand. It binds to metal centers at three meridional sites, forming two adjacent 5-membered MN2C2 chelate rings. This binding stabilizes metals in lower oxidation states and facilitates various catalytic processes . In biological systems, its complexes can disrupt mitochondrial functions, leading to cell death in cancer cells .

Comparaison Avec Des Composés Similaires

2,6-Bis(pyridin-2-yl)pyridine-4-carboxylic Acid (CAS: 148332-36-9)

- Structure : Lacks carboxyl groups on the peripheral pyridyl rings, retaining only the central pyridine-4-carboxylic acid moiety .

- Synthesis : Derived from terpyridine precursors via selective functionalization .

- Properties : Lower solubility in polar solvents compared to the tricarboxylated analogue due to reduced hydrogen-bonding capacity. Melting point: 280–282°C .

- Applications : Primarily used in smaller coordination complexes for catalysis and luminescent materials .

2,2'-Bipyridine-4-carboxylic Acid (CAS: N/A)

2,6-Bis(difluoromethyl)pyridine-4-carboxylic Acid (CID: 129950435)

- Structure : Difluoromethyl substituents replace carboxypyridyl groups, introducing hydrophobicity .

- Synthesis : Fluorination of pyridine intermediates via electrophilic substitution .

- Properties : Enhanced lipophilicity (logP ≈ 1.8) but reduced thermal stability (decomposes above 200°C) .

- Applications : Explored in medicinal chemistry for membrane permeability optimization .

Functional Analogues in MOF Construction

2,6-Bis(pyrazol-1-yl)pyridine-4-carboxylic Acid (bppCOOH)

- Structure: Pyrazole rings replace peripheral pyridines, offering N-donor sites .

- Synthesis : Cyclocondensation of hydrazines with diketones .

- Properties : Forms flexible MOFs with dynamic porosity, contrasting with the rigid frameworks of the tricarboxylated terpyridine .

- Applications : Gas storage and separation .

4,4′-(4,4′-Bipyridine-2,6-diyl)dibenzoic Acid (H2bpydb)

- Structure : Biphenyl backbone with carboxylate groups, enabling π-stacking interactions .

- Synthesis : Suzuki coupling of halogenated precursors .

- Properties : Higher surface area in MOFs (~1,500 m²/g) compared to terpyridine-based analogues (~800 m²/g) .

- Applications : Photocatalysis and proton conduction .

Physicochemical Properties Comparison

| Compound | Molecular Weight | Melting Point (°C) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 385.29 (est.) | >300 (decomposes) | Low | 3× COOH, 3× pyridyl N |

| 2,6-Bis(pyridin-2-yl)pyridine-4-carboxylic acid | 277.28 | 280–282 | Moderate in DMSO | 1× COOH, 3× pyridyl N |

| 2,2'-Bipyridine-4-carboxylic acid | 200.18 | 245–250 | High in polar solvents | 1× COOH, 2× pyridyl N |

| 2,6-Bis(difluoromethyl)pyridine-4-carboxylic acid | 235.13 | 190–200 (decomp.) | Low | 1× COOH, 2× CF2H |

Activité Biologique

Overview

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, also known as 2,2':6',2''-terpyridine-4,4',4''-tricarboxylic acid , is a heterocyclic compound with significant potential in biological and medicinal chemistry. Its structure features multiple carboxyl groups that enhance its ability to chelate metal ions, influencing various biological processes.

- Molecular Formula : C18H11N3O6

- Molecular Weight : 365.296 g/mol

- CAS Number : 216018-58-5

- Solubility : Soluble in most organic solvents and water.

The biological activity of this compound primarily stems from its ability to act as a ligand for metal ions. The coordination of metal ions through the nitrogen atoms in the pyridine rings and the carboxyl groups allows it to form stable complexes. These metal complexes can modulate cellular functions by affecting signaling pathways and gene expression.

Key Mechanisms:

- Metal Ion Chelation : The compound effectively chelates transition metals, which can influence enzymatic activities and cellular metabolism.

- Cell Signaling Modulation : By interacting with metal ions, it can alter signal transduction pathways that are critical for cell growth and differentiation.

- Gene Expression Regulation : The compound has shown potential in modulating the expression of genes involved in various metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Its effectiveness is attributed to its ability to disrupt metal-dependent enzymes essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.5 mg/dL |

| Escherichia coli | < 0.25 mg/dL |

| Pseudomonas aeruginosa | < 0.125 mg/dL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in mammalian cells. Preliminary results indicate that it exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| Normal fibroblasts | >50 |

Case Studies

-

Study on Metal Complexes :

A study investigated the effects of metal complexes formed with this compound on Escherichia coli. The results indicated that these complexes significantly inhibited bacterial growth by disrupting essential cellular processes, demonstrating the potential for developing new antibacterial therapies. -

Anticancer Research :

In vitro studies showed that the compound selectively induces apoptosis in cancer cells through the activation of caspase pathways while having minimal effects on normal cells. This selectivity suggests its potential as a therapeutic agent in oncology. -

Enzyme Inhibition Studies :

Research has demonstrated that this compound can inhibit key enzymes involved in metabolic pathways, such as metalloproteinases, which are crucial for tumor progression and metastasis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous heterocyclic compounds (e.g., oxazolo-pyridine derivatives) are synthesized via condensation of substituted aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . For carboxylated pyridine derivatives, post-synthetic modifications (e.g., hydrolysis or carboxylation) are often employed to introduce carboxylic acid groups .

- Key Considerations : Optimize reaction temperature and catalyst loading to avoid side products. Purification via recrystallization or HPLC (≥98% purity) is critical for analytical use .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies carboxyl (-COOH) and pyridine ring vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to confirm coordination geometry in metal-organic complexes (e.g., ruthenium derivatives) .

- Data Interpretation : Cross-reference with databases like PubChem or NIST Chemistry WebBook for spectral validation .

Advanced Research Questions

Q. How do researchers address low solubility in aqueous media for biological assays?

- Methodological Answer :

- Derivatization : Convert carboxylic acid groups to sodium salts or esters to enhance hydrophilicity .

- Co-solvents : Use DMSO or ethanol (≤5% v/v) to solubilize the compound while maintaining biocompatibility .

- Nanoparticle Encapsulation : Employ liposomes or polymeric carriers for controlled release in cellular studies .

Q. What strategies are used to resolve conflicting data in metal-binding studies?

- Methodological Answer :

- Competitive Titration : Use EDTA or other chelators to confirm metal selectivity (e.g., Ru²⁺ vs. Fe³⁺) .

- Spectrophotometric Titration : Monitor UV-Vis absorbance shifts during metal-ligand complexation to calculate binding constants.

- Computational Modeling : DFT calculations predict preferential binding sites and stabilize conflicting experimental results .

Q. How is the compound’s stability evaluated under varying pH conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.